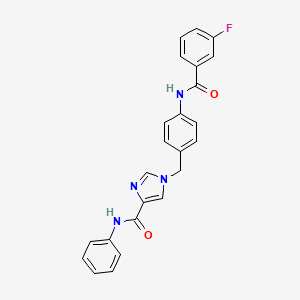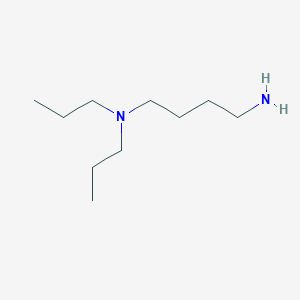![molecular formula C21H19N3O3S B2877337 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide CAS No. 338392-21-5](/img/structure/B2877337.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H19N3O3S . This indicates that it contains 21 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in space defines the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.453 g/mol . It’s recommended to be stored in a dry, sealed place . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide and its derivatives are actively researched for their antimicrobial properties. Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, showcasing considerable antibacterial activity. This research implies the compound's potential in developing new antimicrobial agents, highlighting its significance in addressing antibiotic resistance (Patel & Agravat, 2009).
Computational Analysis for Anti-tuberculosis
Coleman, Tims, and Rathbone (2003) conducted a computational QSAR analysis on a series of N(1)-benzylidene pyridine-2-carboxamidrazone anti-tuberculosis compounds. This analysis helps in understanding the structural basis of the compound's activity against tuberculosis, paving the way for designing more effective anti-tuberculosis drugs (Coleman, Tims, & Rathbone, 2003).
Anticancer Drug Potential
Zhou et al. (2008) described the synthesis and biological evaluation of a compound similar in structure, showing significant antitumor activity in vivo. This work underscores the potential of such compounds in cancer therapy, especially as orally active histone deacetylase inhibitors (Zhou et al., 2008).
Development of Analgesic and Anti-inflammatory Agents
Research by Abu‐Hashem et al. (2020) on novel benzodifuranyl derivatives derived from the compound revealed potent anti-inflammatory and analgesic activities. These findings suggest the compound's utility in developing new pain management and anti-inflammatory therapies (Abu‐Hashem et al., 2020).
Enzyme Inhibitory Activities
Kucukoglu et al. (2016) studied the cytotoxic and carbonic anhydrase inhibitory activities of polymethoxylated-pyrazoline benzene sulfonamides, related to the compound in focus. Such enzyme inhibitory activities are crucial for understanding the compound's mechanism of action and its application in treating various diseases (Kucukoglu et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)23-20-12-11-17(13-22-20)28-19-6-4-3-5-18(19)21(26)24-15-7-9-16(27-2)10-8-15/h3-13H,1-2H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKINMFTZKPYPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)
![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)




![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)


![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)

![2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B2877274.png)